molecular formula C10H6IN3S B12925769 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-75-0

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12925769
CAS No.: 947534-75-0
M. Wt: 327.15 g/mol
InChI Key: HCAOGSQLSLAQII-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a bicyclic heterocyclic compound featuring a fused imidazole and 1,2,4-thiadiazole core, substituted at the C-6 position with a 4-iodophenyl group. This structure is synthesized via a regioselective electrophilic iodination at the C-5 position of a pre-functionalized imidazo[1,2-d][1,2,4]thiadiazole intermediate (). The synthesis leverages nucleophilic aromatic substitution (SNAr) at the C-3 position, followed by iodination using N-iodosuccinimide (NIS) in dry DMF (). The iodine atom at C-5 enhances reactivity for subsequent cross-coupling reactions, such as Suzuki-Miyaura, enabling diversification into bioactive derivatives ().

Key structural features include:

  • Core scaffold: Imidazo[1,2-d][1,2,4]thiadiazole, a rare [5,5]-fused bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient properties.
  • Substituents: The 4-iodophenyl group at C-6 provides steric bulk and electronic effects, while the iodinated C-5 position serves as a reactive handle for functionalization.

Properties

CAS No.

947534-75-0

Molecular Formula

C10H6IN3S

Molecular Weight

327.15 g/mol

IUPAC Name

6-(4-iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C10H6IN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H

InChI Key

HCAOGSQLSLAQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=NSC3=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazole with 4-iodoaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Synthetic Routes to 6-(4-Iodophenyl)imidazo[1,2-d] thiadiazole

The compound is typically synthesized via sequential functionalization of a core imidazo[1,2-d] thiadiazole scaffold. Key steps include:

  • C-3 Functionalization : Nucleophilic aromatic substitution (SNAr) at position 3 of the tosylated precursor using amines (e.g., morpholine, benzylamine) in DMF with triethylamine as a base .

  • C-5 Halogenation : Iodination at position 5 using iodine monochloride (ICl) or bromine (Br₂) to introduce halogens for subsequent coupling reactions .

  • Suzuki–Miyaura Coupling : Replacement of the iodine atom at the para position of the phenyl ring with aryl/heteroaryl boronic acids under palladium catalysis (e.g., Pd(OAc)₂/Xantphos) .

Example Reaction Table :

StepReagents/ConditionsTarget PositionYield (%)
SNArAmines, DMF, rt, 4hC-359–94
I₂ICl, CHCl₃, refluxC-5 (thiadiazole)65–85
SuzukiPd(OAc)₂, Xantphos, K₂CO₃C-para (Ph-I)70–90

Electrophilic Substitution Reactions

The thiadiazole ring facilitates electrophilic substitution at position 5. For example:

  • Bromination : Treatment with bromine in chloroform introduces a bromine atom at C-5, enabling further cross-coupling .

  • Nitration : Electrophilic nitration (HNO₃/H₂SO₄) targets the electron-rich imidazole ring, though regioselectivity depends on substituents .

Key Observation : The 4-iodophenyl group remains inert under mild electrophilic conditions, preserving its utility for late-stage modifications .

Cross-Coupling Reactions

The iodine atom on the phenyl ring is pivotal for transition-metal-catalyzed couplings:

  • Suzuki–Miyaura : Coupling with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) under Pd catalysis produces biaryl derivatives .

  • Buchwald–Hartwig Amination : Replacement of iodine with amines (e.g., piperidine) using Pd/Xantphos systems .

Example Scope :

Boronic AcidProductYield (%)
Phenyl6-(4-Biphenyl) derivative85
Pyridyl6-(4-Pyridylphenyl) derivative78

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring undergoes SNAr at C-3 with amines or alkoxides :

  • Amine Substitution : Morpholine or benzylamine replaces the tosyl group under mild conditions (DMF, rt) .

  • Methoxylation : Sodium methoxide introduces a methoxy group, enhancing solubility for biological assays .

Functionalization via Cyclization

The compound serves as a precursor for fused heterocycles:

  • Triazole Fusion : Reaction with triazole-carboxylic acids forms imidazo[2,1-b]-1,3,4-thiadiazole derivatives, which exhibit antimicrobial activity .

  • Thiadiazole Expansion : Phosphorus oxychloride-mediated cyclization with thiosemicarbazide yields extended heterocyclic systems .

Biological Activity Correlation

Derivatives of this scaffold show:

  • Antibacterial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Antioxidant Effects : IC₅₀ values < 20 µM in DPPH assays for select analogues .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the imidazo[1,2-d][1,2,4]thiadiazole framework exhibit notable biological activities. Key applications include:

  • Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-d][1,2,4]thiadiazole possess significant cytotoxic effects against various cancer cell lines. For instance, 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole has been evaluated for its ability to induce apoptosis in tumor cells.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of microorganisms. Its structure allows for interaction with bacterial enzymes or membranes, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, providing potential therapeutic benefits in treating inflammatory diseases.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science:

  • Organic Electronics : Due to its unique electronic properties, this compound can be utilized in organic semiconductors and photovoltaic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs).
  • Sensors : The compound's sensitivity to environmental changes can be harnessed in sensor technology. Its electronic properties allow it to detect changes in pH or the presence of specific ions.

Anticancer Activity Case Study

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against human breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Antimicrobial Properties Case Study

Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. This study demonstrated that the compound exhibited inhibitory concentrations lower than those of traditional antibiotics against certain strains of Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (LogP)
6-(4-Iodophenyl)imidazo... 365.23 150–152 2.8 (moderate)
6-(4-Bromophenyl)imidazo... 280.15 135–137 2.5
3-Methoxyimidazo... (14) 167.19 95–97 1.2 (high)

Source : Calculated from .

Biological Activity

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a compound belonging to the imidazo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis typically begins with 2-mercaptoimidazole.
  • Functionalization : A nucleophilic aromatic substitution at the C-3 position followed by iodination at the C-5 position is performed. This is often facilitated by palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction .
  • Yield Optimization : Various nucleophiles have been tested to optimize yields. For instance, using n-propylamine yielded a high percentage of the desired product (91%) under optimized conditions .

Biological Activity

Research indicates that compounds within the imidazo[1,2-d][1,2,4]thiadiazole class exhibit a range of biological activities:

Anticancer Activity

This compound has shown promising anticancer properties:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives exhibited IC50 values in the range of 3–8 µM against human colon cancer cells (HCT116), indicating significant growth inhibition .
  • Mechanism of Action : The mechanism is believed to involve apoptosis induction without cell cycle arrest. This was evidenced through fluorescence-activated cell sorting (FACS) analysis and mitochondrial membrane potential studies .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • COX-2 Inhibition : Some derivatives of imidazo[1,2-d][1,2,4]thiadiazoles have shown higher COX-2 inhibition compared to standard anti-inflammatory drugs like diclofenac .
  • Therapeutic Potential : These properties suggest potential applications in treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that imidazo-thiadiazole derivatives possess antimicrobial properties:

  • Bacterial Strains Tested : Compounds have been evaluated against both Gram-positive and Gram-negative bacteria. Results showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Case Studies

Several studies have highlighted the biological activities of this compound:

StudyBiological ActivityFindings
AnticancerIC50 values between 3–8 µM against HCT116 cells; induction of apoptosis without cell cycle arrest.
Anti-inflammatoryHigher COX-2 inhibition compared to diclofenac; potential for treating inflammatory conditions.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; broad-spectrum activity noted.

Q & A

Q. What synthetic strategies are effective for constructing 3,5-disubstituted imidazo[1,2-d][1,2,4]thiadiazole derivatives?

A three-step methodology is commonly employed:

  • Step 1 : Tosylation of 2-mercaptoimidazole to form the key intermediate 3-(4-methylbenzenesulfonyl)imidazo[1,2-d][1,2,4]thiadiazole (platform 4) via oxidative ring closure with bromine and triethylamine .
  • Step 2 : Nucleophilic aromatic substitution (SNAr) at the C-3 position using amines or alkoxides under mild conditions (room temperature, DMF, triethylamine) .
  • Step 3 : Regioselective iodination at the C-5 position using N-iodosuccinimide (NIS) in DMF, followed by Suzuki–Miyaura cross-coupling with boronic acids (Pd(OAc)₂, Xantphos, microwave irradiation at 130°C) . This modular approach enables diverse functionalization, with yields ranging from 59% to 88% depending on substituents .

Q. How can structural characterization of 6-(4-iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole derivatives be validated?

Key analytical methods include:

  • ¹H/¹³C NMR : Distinct aromatic proton signals (e.g., δ 8.02 ppm for H5 in compound 9) and quaternary carbons (δ 157.9 ppm for Cq) confirm regiochemistry .
  • HRMS : Accurate mass determination (e.g., m/z 209.0853 [M+H]+ for compound 9) validates molecular formulas .
  • IR Spectroscopy : Peaks at ~1567 cm⁻¹ (C=N stretching) and ~1408 cm⁻¹ (C-S) confirm heterocyclic core integrity .

Q. What solvents and catalysts are optimal for Suzuki–Miyaura coupling at the C-5 position?

Optimized conditions involve:

  • Catalyst System : Pd(OAc)₂ (0.1 eq.) with Xantphos (0.2 eq.) in 1,4-dioxane .
  • Base : Cesium carbonate (2.0 eq.) to deprotonate boronic acids .
  • Microwave Irradiation : 130°C for 1 hour, achieving >80% conversion for electron-neutral boronic acids. Electron-deficient substrates may require extended reaction times .

Advanced Research Questions

Q. How does the electronic nature of C-3 substituents influence reactivity at C-5 during cross-coupling?

Electron-donating groups (e.g., morpholine, piperidine) at C-3 enhance electrophilicity at C-5, facilitating oxidative iodination. Conversely, electron-withdrawing groups (e.g., nitro) reduce iodination efficiency by ~30%, necessitating higher NIS equivalents . Steric effects from bulky amines (e.g., cyclohexyl) can also hinder coupling yields by up to 40% .

Q. What contradictions exist in biological activity data for imidazo[1,2-d][1,2,4]thiadiazole derivatives?

While some derivatives (e.g., hybrid molecules with α-bromoacryloyl moieties) exhibit potent apoptosis induction in myeloid leukemia cells (IC₅₀ < 1 μM) , others show limited cytotoxicity despite structural similarity. For example, 3-methoxy-substituted analogs display >50% reduced activity compared to amino-substituted variants, suggesting substituent polarity and hydrogen-bonding capacity are critical .

Q. What mechanistic insights explain the regioselectivity of electrophilic iodination at C-5?

DFT studies suggest the C-5 position is more electron-rich due to resonance stabilization from the adjacent sulfur atom in the thiadiazole ring. Electrophilic attack by NIS preferentially occurs here, with computed activation energies ~5 kcal/mol lower than at C-3 . Experimental validation via ¹H NMR kinetics (e.g., monitoring iodination of compound 9) confirms >95% regioselectivity .

Q. How can computational methods predict the drug-likeness of imidazo[1,2-d][1,2,4]thiadiazole derivatives?

Key parameters include:

  • Lipophilicity (LogP) : Optimal range 2–4 for membrane permeability, achievable with aryl or alkyl C-5 substituents .
  • Polar Surface Area (PSA) : <90 Ų for oral bioavailability, validated for derivatives with compact C-3 groups (e.g., methoxy) .
  • Molecular Docking : Hybrid derivatives (e.g., benzo[4,5]imidazo analogs) show strong binding to Factor XIIIa (ΔG = -9.2 kcal/mol), correlating with anticoagulant activity .

Methodological Challenges and Solutions

Q. What pitfalls arise during SNAr reactions at C-3, and how can they be mitigated?

  • Side Reactions : Competing hydrolysis of the tosyl group in aqueous conditions. Solution: Use anhydrous DMF and strictly control reaction time (<4 hours) .
  • Low Reactivity of Bulky Amines : Pre-activate amines with TMSCl or employ microwave heating (60°C, 30 min) to improve nucleophilicity .

Q. How can conflicting NMR data for regioisomers be resolved?

  • NOESY Experiments : Detect spatial proximity between C-3 substituents and H5/H6 protons to distinguish C-5 iodinated products from byproducts .
  • 13C DEPT-135 : Identify quaternary carbons (e.g., C-5 iodinated position at δ 113.6 ppm) to confirm substitution patterns .

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